N-(3-methoxyphenyl)-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide
Description
Properties
IUPAC Name |
N-(3-methoxyphenyl)-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-24-13-6-4-5-12(11-13)18-16(22)9-10-21-17(23)14-7-2-3-8-15(14)19-20-21/h2-8,11H,9-10H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTAUTOQXXOIAMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxyphenyl)-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Methoxyphenyl group : Enhances lipophilicity and potential interactions with biological targets.
- Benzotriazine core : Known for various pharmacological activities.
- Propanamide linkage : Imparts stability and may influence the compound's biological interactions.
Molecular Formula : CHNO
Molecular Weight : 312.33 g/mol
Research indicates that this compound exhibits several mechanisms of action:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in disease processes, potentially affecting metabolic pathways and cellular signaling.
- Antimicrobial Activity : Preliminary studies suggest efficacy against various microbial strains, indicating its potential as an antimicrobial agent.
- Antitumor Activity : Similar compounds have demonstrated the ability to inhibit cancer cell proliferation, suggesting a need for further investigation into this compound's antitumor properties.
Biological Activity Overview
| Biological Activity | Description |
|---|---|
| Antimicrobial | Inhibits growth of certain bacterial and fungal strains. |
| Antitumor | Potential to reduce cancer cell viability in vitro. |
| Enzyme Inhibition | Modulates activity of specific enzymes linked to disease processes. |
Case Studies and Research Findings
- Antimicrobial Studies :
- Antitumor Activity :
- Mechanistic Insights :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Modifications
The benzotriazin-4-one core distinguishes this compound from analogs with alternative heterocycles. For example:
- In SH-SY5Y neuroprotection assays, triazole derivatives showed moderate activity (IC₅₀: 15–25 µM), suggesting the benzotriazin core may enhance target engagement .
- 4-(4-Oxo-3,4-Dihydro-1,2,3-Benzotriazin-3-yl)-N-[4-(Trifluoromethoxy)Phenyl]Butanamide (): Extending the propanamide chain to butanamide increases molecular weight (392.33 vs. ~324.34 for the target compound) and introduces a lipophilic trifluoromethoxy group. This modification may improve membrane permeability but reduce solubility .
Substituent Effects on the Aromatic Ring
- N-(4-Methoxyphenyl) Analogs : highlights that shifting the methoxy group from the 3- to 4-position (e.g., Compound 6) reduces neuroprotective efficacy by ~40%, indicating the 3-methoxy configuration is critical for optimal activity .
- N-(3-Hydroxyphenyl) Derivatives (): Replacing methoxy with a hydroxyl group (e.g., (Z)-N-(3-hydroxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide) decreases logP (predicted: 1.43 vs.
Characterization Methods
All compounds were validated using:
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for N-(3-methoxyphenyl)-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via multi-step organic reactions, typically starting with coupling a 3-methoxyphenylamine derivative to a functionalized benzotriazinone core. Key steps include:
- Amide bond formation : Use coupling agents like EDC/HOBt or DCC in anhydrous solvents (e.g., DMF or THF) under nitrogen .
- Benzotriazinone ring activation : Introduce the 4-oxo-3,4-dihydrobenzotriazine moiety via cyclization reactions under acidic or basic conditions .
- Optimization : Control temperature (0–5°C for sensitive intermediates) and monitor progress with TLC (silica gel, ethyl acetate/hexane) and NMR (e.g., tracking proton shifts at δ3.8–4.2 ppm for methoxy groups) .
Q. How can the structural identity and purity of this compound be confirmed?
- Methodological Answer :
- Spectroscopic Techniques :
- 1H/13C NMR : Verify methoxyphenyl (δ3.8–3.9 ppm singlet) and benzotriazinone (δ7.5–8.5 ppm aromatic protons) moieties .
- FTIR : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and benzotriazinone C=O (~1700 cm⁻¹) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in analogs of this compound?
- Methodological Answer :
- Analog Design : Modify substituents on the methoxyphenyl (e.g., halogenation) or benzotriazinone (e.g., alkylation at N3) to probe electronic and steric effects .
- Biological Assays : Screen analogs for target binding (e.g., kinase inhibition) using fluorescence polarization or SPR. Correlate IC50 values with structural features .
- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding modes and identify key interactions (e.g., hydrogen bonds with benzotriazinone C=O) .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Replicate Experiments : Standardize assay protocols (e.g., ATP concentration in kinase assays) to minimize variability .
- Orthogonal Validation : Use multiple techniques (e.g., SPR for binding affinity, cellular assays for functional activity) to confirm results .
- Meta-Analysis : Compare data across studies, adjusting for variables like cell line heterogeneity or solvent effects (e.g., DMSO tolerance thresholds) .
Q. What computational tools are recommended for predicting the reactivity and stability of this compound under physiological conditions?
- Methodological Answer :
- Quantum Chemistry : Use Gaussian or ORCA to calculate frontier molecular orbitals (HOMO/LUMO) and predict susceptibility to hydrolysis or oxidation .
- Molecular Dynamics (MD) : Simulate solvation in explicit water models (CHARMM36) to assess conformational stability at pH 7.4 .
- Degradation Studies : Validate predictions via accelerated stability testing (40°C/75% RH) with LC-MS monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
